Cas no 41743-68-4 (3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)-)

3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)- structure
41743-68-4 structure
商品名:3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)-
CAS番号:41743-68-4
MF:C15H22O4
メガワット:266.33278
CID:334770
PubChem ID:46901319

3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)- 化学的及び物理的性質

名前と識別子

    • 3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)-
    • 4-Gingerol
    • (4)-Gingerol
    • (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-octanone
    • DTXSID001044358
    • [4]-Gingerol
    • 41743-68-4
    • (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one
    • AKOS040762918
    • インチ: InChI=1S/C15H22O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12,16,18H,3-5,7,10H2,1-2H3/t12-/m0/s1
    • InChIKey: GDRKZARFCIYVCI-LBPRGKRZSA-N
    • ほほえんだ: CCC[C@@H](CC(CCC1C=CC(O)=C(OC)C=1)=O)O

計算された属性

  • せいみつぶんしりょう: 266.152
  • どういたいしつりょう: 266.152
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 8
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 66.8A^2

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 429.6±35.0 °C at 760 mmHg
  • フラッシュポイント: 155.6±19.4 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)- セキュリティ情報

3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN5764-1 mL * 10 mM (in DMSO)
[4]-Gingerol
41743-68-4 98%
1 mL * 10 mM (in DMSO)
¥ 1290 2023-09-15
TargetMol Chemicals
TN5764-5 mg
[4]-Gingerol
41743-68-4 98%
5mg
¥ 1,190 2023-07-10
TargetMol Chemicals
TN5764-5mg
[4]-Gingerol
41743-68-4
5mg
¥ 1190 2024-07-19
TargetMol Chemicals
TN5764-1 ml * 10 mm
[4]-Gingerol
41743-68-4
1 ml * 10 mm
¥ 1290 2024-07-19

3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)- 関連文献

3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)-に関する追加情報

Introduction to 3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S) and Its Significance in Modern Chemical Research

The compound with the CAS number 41743-68-4, specifically named as 3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S), represents a fascinating molecule with a rich structural framework that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique stereochemistry and functional groups, has opened new avenues for exploration in drug discovery and synthetic chemistry.

At the core of this compound's appeal lies its intricate molecular architecture. The presence of both hydroxyl and methoxy substituents on a phenyl ring, coupled with a ketone group at the 3-position of an octanone backbone, creates a versatile scaffold that can interact with biological targets in multiple ways. This structural complexity makes it an attractive candidate for further investigation into potential therapeutic applications.

In recent years, there has been growing interest in molecules that can modulate biological pathways through precise interactions with enzymes and receptors. The (5S) configuration of this compound is particularly noteworthy, as stereochemistry plays a crucial role in the efficacy and selectivity of many bioactive molecules. The specific spatial arrangement of atoms in this compound could influence its binding affinity and metabolic stability, making it a promising candidate for further development.

One of the most compelling aspects of this compound is its potential role in the development of novel pharmaceuticals. The combination of hydroxyl and methoxy groups suggests that it may possess antioxidant or anti-inflammatory properties, which are highly relevant in the treatment of various chronic diseases. Additionally, the ketone group provides a site for further functionalization, allowing chemists to design derivatives with enhanced bioactivity.

Recent studies have begun to explore the pharmacological properties of similar compounds, providing valuable insights into their potential applications. For instance, molecules with analogous structures have been shown to interact with enzymes involved in metabolic pathways, offering potential therapeutic benefits. The CAS number 41743-68-4 has thus become a point of interest for researchers looking to develop new drugs that target these pathways effectively.

The synthesis of this compound also presents an interesting challenge for organic chemists. The need to maintain the correct stereochemistry while introducing multiple functional groups requires careful planning and execution. Advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules, paving the way for more detailed biological studies.

From a computational chemistry perspective, modeling the interactions between this compound and biological targets can provide valuable insights into its mechanism of action. Such simulations can help predict how changes in its structure might affect its bioactivity, guiding the design of more effective derivatives. This interdisciplinary approach is essential for translating laboratory discoveries into tangible therapeutic benefits.

The broader implications of studying compounds like 3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S) extend beyond individual drug development. They contribute to our fundamental understanding of how molecular structure influences biological function, which is crucial for advancing the field of chemical biology. By exploring such molecules, researchers can uncover new principles that can be applied to other areas of drug discovery and synthetic chemistry.

In conclusion, the compound identified by CAS number 41743-68-4 represents a significant area of research with potential implications for medicine and biotechnology. Its unique structural features and stereochemistry make it an intriguing subject for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of pharmaceutical research.

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